2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene
Description
2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene is a complex organic compound characterized by its multiple nitro groups and a fluorene core structure
Properties
IUPAC Name |
2,4,5,7-tetranitro-9-[(4-octoxyphenyl)methylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O9/c1-2-3-4-5-6-7-12-41-21-10-8-18(9-11-21)13-22-23-14-19(29(33)34)16-25(31(37)38)27(23)28-24(22)15-20(30(35)36)17-26(28)32(39)40/h8-11,13-17H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLWHKWERDALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene typically involves multi-step organic reactions. The process may start with the nitration of fluorene to introduce nitro groups at specific positions. Subsequent steps could involve the introduction of the octyloxy-benzylidene moiety through condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling nitro compounds, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
This compound serves as a precursor in synthesizing more complex organic molecules and acts as a reagent in various organic reactions. Its unique structure allows it to participate in diverse chemical transformations, including:
- Oxidation: Nitro groups can be oxidized to form nitroso derivatives.
- Reduction: Nitro groups can be reduced to amines using reducing agents.
- Substitution Reactions: The benzylidene moiety can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Biology
Research into the biological activities of derivatives of this compound has shown potential antimicrobial and anticancer properties. Studies have indicated that certain derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound due to its structural features. The nitro groups can influence biological pathways by participating in redox reactions, potentially affecting cellular functions.
Industry
In industrial applications, this compound is utilized in developing advanced materials, including dyes and pigments. Its strong chromophoric properties make it suitable for use in various applications requiring colorants.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of synthesized fluorene derivatives against multidrug-resistant bacterial strains. The results showed that certain derivatives exhibited high activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Anticancer Activity Evaluation
Another investigation focused on the anticancer properties of fluorene derivatives derived from 2,4,5,7-tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene. The study found that specific compounds demonstrated significant cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mechanism involved interactions with dihydrofolate reductase enzyme active sites, suggesting a novel mode of action for these compounds .
Mechanism of Action
The mechanism of action for 2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene would depend on its specific application. In general, the compound’s effects could be mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups and aromatic structure may play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4,5,7-Tetranitro-9H-fluorene: Lacks the octyloxy-benzylidene moiety.
9-(4-Octyloxy-benzylidene)-9H-fluorene: Lacks the nitro groups.
2,4,5,7-Tetranitro-9-(4-methoxy-benzylidene)-9H-fluorene: Similar structure but with a methoxy group instead of an octyloxy group.
Uniqueness
2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene is unique due to the combination of multiple nitro groups and the octyloxy-benzylidene moiety, which may confer distinct chemical and physical properties compared to its analogs.
Biological Activity
2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene is a synthetic compound with notable biological activity. Its structure features multiple nitro groups and a benzylidene moiety, which contribute to its potential as a bioactive agent. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties as reported in various studies.
- Molecular Formula : C28H26N4O9
- Molecular Weight : 534.53 g/mol
- CAS Number : 318272-81-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various microbial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 128 |
| Escherichia coli | 10 | 256 |
| Pseudomonas aeruginosa | 11 | 256 |
| Candida albicans | 9 | >256 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa when compared to standard antimicrobial agents like vancomycin and gentamicin .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for its anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MDA-MB-231).
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Carcinoma) | 25 |
| MDA-MB-231 (Breast Carcinoma) | 30 |
| WI-38 (Normal Lung Fibroblast) | >100 |
The IC50 values suggest that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal fibroblast cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Synthesis : The nitro groups in the structure may interfere with DNA replication in microbial cells.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Enzyme Inhibition : Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study involving various synthesized derivatives of fluorene demonstrated that compounds similar to this compound exhibited enhanced antimicrobial activity against multidrug-resistant strains .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on A549 and MDA-MB-231 cell lines indicated that this compound significantly reduced cell viability in a dose-dependent manner compared to control treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
